molecular formula C7H14S2 B6223884 3-[2-(methylsulfanyl)ethyl]cyclobutane-1-thiol, Mixture of diastereomers CAS No. 2763749-34-2

3-[2-(methylsulfanyl)ethyl]cyclobutane-1-thiol, Mixture of diastereomers

Cat. No. B6223884
CAS RN: 2763749-34-2
M. Wt: 162.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(Methylsulfanyl)ethyl]cyclobutane-1-thiol, also known as 3-MECB-1-TH, is a synthetic compound that has been studied for its potential applications in laboratory experiments and scientific research. It is a mixture of two diastereomers, which are two molecules that have the same chemical formula but different spatial arrangements of atoms. This compound has been found to have a variety of biochemical and physiological effects, as well as a number of advantages and limitations for use in laboratory experiments.

Scientific Research Applications

3-[2-(methylsulfanyl)ethyl]cyclobutane-1-thiol, Mixture of diastereomers has been studied for its potential applications in scientific research. It has been found to be a useful tool for studying the effects of thiol-containing compounds on biological systems, as well as for studying the effects of various environmental pollutants on biological systems. It has also been studied for its potential applications in drug discovery and development, as well as for its potential use as a therapeutic agent.

Mechanism of Action

The exact mechanism of action of 3-[2-(methylsulfanyl)ethyl]cyclobutane-1-thiol, Mixture of diastereomers is not yet fully understood. However, it is believed that the compound acts by binding to proteins in the cell and altering their structure and function. This can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
3-[2-(methylsulfanyl)ethyl]cyclobutane-1-thiol, Mixture of diastereomers has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450, and to alter the expression of certain genes. It has also been found to inhibit the growth of certain bacteria and to induce apoptosis in certain cells.

Advantages and Limitations for Lab Experiments

3-[2-(methylsulfanyl)ethyl]cyclobutane-1-thiol, Mixture of diastereomers has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is that it is a relatively stable compound, making it easy to handle and store. Additionally, it is a relatively non-toxic compound, making it safe to use in laboratory experiments. However, it is important to note that 3-[2-(methylsulfanyl)ethyl]cyclobutane-1-thiol, Mixture of diastereomers is a mixture of two diastereomers, which can make it difficult to control the exact concentration of the compound in laboratory experiments.

Future Directions

There are a number of potential future directions for 3-[2-(methylsulfanyl)ethyl]cyclobutane-1-thiol, Mixture of diastereomers. One potential direction is to further study the biochemical and physiological effects of the compound and to investigate its potential applications in drug discovery and development. Additionally, further research could be done to investigate the potential therapeutic uses of the compound, as well as its potential applications in environmental studies. Finally, further research could be done to develop more efficient methods for synthesizing and separating the diastereomers of 3-[2-(methylsulfanyl)ethyl]cyclobutane-1-thiol, Mixture of diastereomers.

Synthesis Methods

3-[2-(methylsulfanyl)ethyl]cyclobutane-1-thiol, Mixture of diastereomers can be synthesized by reacting a thiol compound with a cyclobutane compound. This reaction is typically carried out in the presence of a catalyst and a solvent. The product of the reaction is a mixture of two diastereomers, which can be separated by chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[2-(methylsulfanyl)ethyl]cyclobutane-1-thiol involves the addition of a thiol group to a cyclobutane ring. This can be achieved through a series of reactions starting with a cyclobutene derivative and a thiol reagent.", "Starting Materials": [ "Cyclobutene derivative", "Thiol reagent", "Solvent", "Catalyst" ], "Reaction": [ "Addition of thiol reagent to cyclobutene derivative in the presence of a catalyst and solvent", "Isolation and purification of the resulting mixture of diastereomers" ] }

CAS RN

2763749-34-2

Product Name

3-[2-(methylsulfanyl)ethyl]cyclobutane-1-thiol, Mixture of diastereomers

Molecular Formula

C7H14S2

Molecular Weight

162.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.